N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound characterized by a benzofuran moiety linked to a dimethylaminoethyl group and an ethanediamide bridge terminating in a 4-(trifluoromethoxy)phenyl substituent.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4/c1-27(2)17(13-3-8-18-14(11-13)9-10-30-18)12-25-19(28)20(29)26-15-4-6-16(7-5-15)31-21(22,23)24/h3-8,11,17H,9-10,12H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLCIBQBCVZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide
- Structural Features: Replaces the dihydrobenzofuran with a 1-methyl-2,3-dihydroindole and substitutes pyrrolidinyl for dimethylaminoethyl. The trifluoromethyl group replaces trifluoromethoxy.
- Key Differences : The indole ring may enhance π-π stacking interactions compared to benzofuran, while the trifluoromethyl group increases lipophilicity but reduces polarity relative to trifluoromethoxy. This could affect blood-brain barrier penetration or metabolic stability .
N-(2,3-Dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide
- Structural Features : Contains a benzamide core with dihydroxypropyloxy and halogenated aryl groups.
- Key Differences: The absence of a dimethylaminoethyl group and ethanediamide linker reduces conformational flexibility.
Compounds with Heterocyclic Moieties
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Structural Features : Furopyridine core with fluorophenyl and cyclopropane carbamoyl groups.
- The cyclopropane carbamoyl group introduces steric constraints absent in the target compound .
Pesticide-Related Benzamide Derivatives
N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone)
- Structural Features : Triazole-linked dichlorophenyl and methanesulfonamide groups.
- Key Differences: The triazole ring and sulfonamide functionality diverge significantly from the ethanediamide linker, suggesting divergent mechanisms (e.g., herbicidal activity vs.
Data Table: Key Structural and Functional Comparisons
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